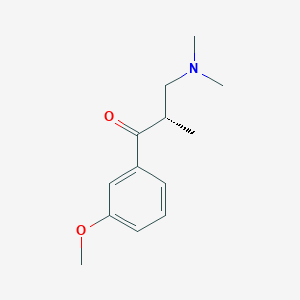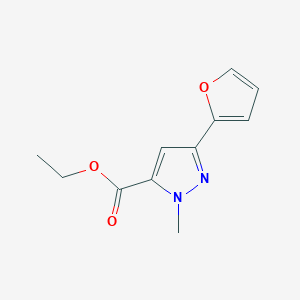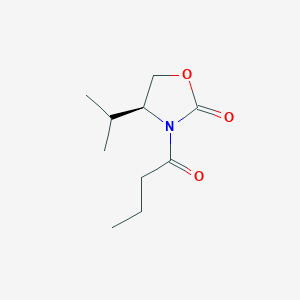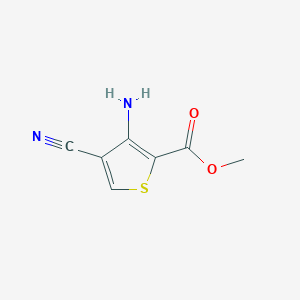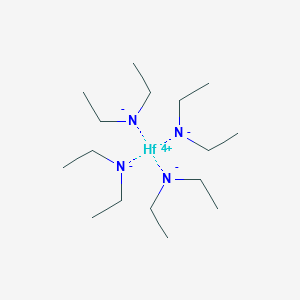
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline, also known as DCBSA, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. DCBSA is a white crystalline solid that is commonly used as a reagent in organic synthesis. It has also been found to have potential applications in scientific research due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline is not fully understood, but it is believed to interact with biological molecules through the formation of hydrogen bonds. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to interact with proteins, nucleic acids, and carbohydrates.
Efectos Bioquímicos Y Fisiológicos
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline in lab experiments is its ability to interact with biological molecules. This makes it a useful tool for studying the structure and function of these molecules. However, 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline. One area of interest is the development of new analytical methods for the detection of biological molecules. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline could also be used in the development of new drugs and agrochemicals. Additionally, further research could be done to better understand the mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline and its interactions with biological molecules.
Métodos De Síntesis
The synthesis of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline involves the reaction of 2,4-dichloronitrobenzene with aniline in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfuric acid to form 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline.
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have potential applications in scientific research due to its ability to interact with biological molecules. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to be useful in the development of new analytical methods for the detection of biological molecules.
Propiedades
Número CAS |
105456-57-3 |
|---|---|
Nombre del producto |
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline |
Fórmula molecular |
C12H9Cl2NO2S |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-1-6-12(11(14)7-8)18(16,17)10-4-2-9(15)3-5-10/h1-7H,15H2 |
Clave InChI |
CHFQGCGWPRNPEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



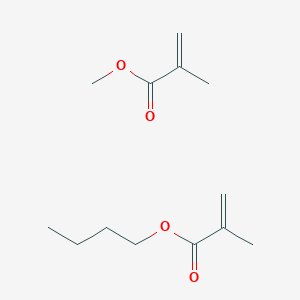

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)

